BenchChemオンラインストアへようこそ!

tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate

Lipophilicity Physicochemical Properties Lead Optimization

tert-Butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate (CAS 1374653-91-4) is a bifunctional, Boc-protected pyrrolidine building block with molecular formula C₁₁H₂₂N₂O₂, molecular weight 214.30 g·mol⁻¹, and a calculated logP of approximately 1.80. The molecule integrates three key design elements within a single, readily weighable intermediate: (i) a pyrrolidine secondary amine, (ii) a Boc-protected aminomethyl substituent at the 3-position, and (iii) a methyl group at the 5-position.

Molecular Formula C11H22N2O2
Molecular Weight 214.309
CAS No. 1374653-91-4
Cat. No. B2763714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate
CAS1374653-91-4
Molecular FormulaC11H22N2O2
Molecular Weight214.309
Structural Identifiers
SMILESCC1CC(CN1)CNC(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-8-5-9(6-12-8)7-13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
InChIKeyWKMNQHVVKMVXIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate (CAS 1374653-91-4): A Differentiated Boc-Protected Pyrrolidine Building Block for MedChem Procurement


tert-Butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate (CAS 1374653-91-4) is a bifunctional, Boc-protected pyrrolidine building block with molecular formula C₁₁H₂₂N₂O₂, molecular weight 214.30 g·mol⁻¹, and a calculated logP of approximately 1.80 [1]. The molecule integrates three key design elements within a single, readily weighable intermediate: (i) a pyrrolidine secondary amine, (ii) a Boc-protected aminomethyl substituent at the 3-position, and (iii) a methyl group at the 5-position . This specific substitution pattern distinguishes it from the more common unsubstituted 3-(Boc-aminomethyl)pyrrolidine (MW 200.28, logP ~0.57–0.75 [2]) and from regioisomeric N-Boc-5-methylpyrrolidin-3-amines, providing medicinal chemists with a discrete vector for modulating lipophilicity (ΔlogP ≈ 1.0–1.2), steric bulk, and metabolic vulnerability during fragment growth and lead optimization [1].

Why Generic Substitution of 3-(Boc-aminomethyl)pyrrolidine with tert-Butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate Is Not Feasible in Lead Optimization


Although the unsubstituted 3-(Boc-aminomethyl)pyrrolidine scaffold (CAS 270912-72-6; MW 200.28; logP ~0.57–0.75) is widely catalogued as a generic Boc-aminomethyl building block, the presence of the 5-methyl substituent in tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate (CAS 1374653-91-4) introduces quantifiable shifts in key physicochemical parameters: the calculated logP increases by approximately 1.0 unit (to ~1.80), while topological polar surface area (tPSA) remains constant at 50.36 Ų [1][2]. In medicinal chemistry campaigns focused on CNS penetration (where logP 1–3 is desirable) or on modulating metabolic soft spots (e.g., N-dealkylation at the pyrrolidine nitrogen or oxidation alpha to the ring nitrogen), substituting the 5-des-methyl analogue for the 5-methylated variant can alter a compound’s lipophilic ligand efficiency (LLE) by >1 log unit—sufficient to shift a lead series from acceptable to suboptimal [3]. In an industrial procurement context, the two compounds are therefore not interchangeable without risking both pharmacokinetic profile and SAR integrity [4].

Quantitative Differentiation Evidence for tert-Butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate (CAS 1374653-91-4) Relative to Its Closest Pyrrolidine Analogs


Lipophilicity Differentiation: 5-Methyl Substitution Increases Calculated Partition Coefficient (logP) by Approximately 1.0–1.2 Units Relative to the Unsubstituted 3-(Boc-aminomethyl)pyrrolidine Scaffold

The calculated logP of tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate is 1.80 (Chembase) [1], compared to 0.57–0.75 for the unsubstituted analogue tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate (CAS 270912-72-6) [2]. The 5-methyl group thus contributes a ΔlogP of approximately +1.0 to +1.2. Topological polar surface area (tPSA) remains unchanged at 50.36 Ų for both compounds [3]. This means the 5-methyl analog delivers higher membrane permeability potential without altering hydrogen-bonding capacity—a key advantage when optimizing CNS multiparameter optimization (MPO) scores.

Lipophilicity Physicochemical Properties Lead Optimization

Molecular Weight Increase of +14 Da (Methyl Group) Relative to the Unsubstituted Core: A Quantifiable Vector for Steric Modulation Without Scaffold Redesign

The molecular weight of tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate is 214.30 g·mol⁻¹ , representing a +14 Da increase over the unsubstituted 3-(Boc-aminomethyl)pyrrolidine (MW 200.28 g·mol⁻¹) [1] or the N-Boc-5-methylpyrrolidin-3-amine regioisomer (MW 200.28 g·mol⁻¹) [2]. In fragment-based drug discovery, every 10–15 Da increment matters for maintaining ligand efficiency metrics (LE ≤ 0.3 kcal·mol⁻¹ per heavy atom). The additional methyl group is strategically placed at the metabolically more hindered 5-position of the pyrrolidine ring, proximal to the ring nitrogen, which can attenuate N-dealkylation by CYP450 enzymes relative to N-methyl or unsubstituted analogues.

Molecular Weight Steric Bulk Fragment Growth

Regioisomeric Differentiation: 3-Aminomethyl vs. 3-Amino Substitution Pattern Defines Orthogonal Synthetic Utility and Distinct pKa Environment

tert-Butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate (1374653-91-4) bears the Boc-protected amine on an exocyclic methylene spacer at the pyrrolidine 3-position, whereas the regioisomer tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate (CAS 181141-39-9) has the Boc-protected amine directly attached to the ring (an endocyclic N-Boc linkage) [1]. This structural difference results in two chemically significant consequences: (i) the exocyclic aminomethyl group has a predicted pKa (conjugate acid) approximately 1–2 units higher than the endocyclic N-Boc amine, affecting protonation state at physiological pH and therefore solubility and protein binding [2]; and (ii) the exocyclic methylene spacer provides an additional rotatable bond (4 vs. 3 in the endocyclic regioisomer), offering greater conformational flexibility for induced-fit binding [3].

Regioisomerism Synthetic Utility Amine Basicity

Commercial Availability as an Enamine-Sourced Research Building Block: Purity Specifications and Supply Chain Transparency

CAS 1374653-91-4 is supplied as a research-grade building block with minimum purity specifications of 95% (AKSci, Enamine via Chembase) or 98% (Leyan, MolDB) [1]. The compound is catalogued under Enamine product code EN300-114820 [1] and is also listed by Sigma-Aldrich (product ENA375227390) as a physical oil, stored at room temperature . By contrast, the unsubstituted comparator tert-butyl (pyrrolidin-3-ylmethyl)carbamate (CAS 270912-72-6) is more widely available but typically as the hydrochloride salt (CAS 1188263-69-5), which alters handling, solubility, and salt-form compatibility in parallel synthesis . For procurement managers, the free-base oil form of 1374653-91-4 avoids the need for salt-breaking steps prior to coupling and is directly compatible with non-aqueous Boc-deprotection protocols (e.g., TFA/DCM or HCl/dioxane).

Procurement Purity Supply Chain

Methyl Steric Shielding at Pyrrolidine C5: Class-Level Evidence for Attenuated N-Dealkylation and CYP450-Mediated Metabolism

Pyrrolidine-containing drug candidates are susceptible to oxidative N-dealkylation, primarily mediated by CYP3A4 and CYP2D6, which constitutes a major clearance pathway for many tertiary amine scaffolds [1]. The introduction of a methyl substituent at the C5 position of the pyrrolidine ring creates steric hindrance around the nitrogen lone pair, retarding the rate of α-carbon hydroxylation—the rate-limiting step in N-dealkylation [2]. Although comparative intrinsic clearance (Clᵢₙₜ) data for the exact pair (5-methyl vs. 5-des-methyl) are not publicly available, class-level SAR studies on substituted pyrrolidine carbamates demonstrate that 5-alkyl substitution consistently reduces oxidative metabolism rates by 30–60% in human liver microsome (HLM) assays relative to the unsubstituted parent [3]. This class-level inference supports the selection of CAS 1374653-91-4 as a more metabolically resilient building block for lead optimization.

Metabolic Stability CYP450 N-Dealkylation

Caco-2 Permeability Prediction: LogP Advantage of the 5-Methyl Analog Suggests Superior Intestinal Absorption Relative to the Unsubstituted Core

Using the established correlation between logD₇.₄ and Caco-2 apparent permeability (Pₐₚₚ) for passive transcellular diffusion, the higher logP of tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate (1.80) predicts a Pₐₚₚ (A→B) in the range of 15–25 × 10⁻⁶ cm·s⁻¹, consistent with moderate-to-high permeability [1][2]. In contrast, the unsubstituted 3-(Boc-aminomethyl)pyrrolidine with logP 0.57–0.75 falls into the range of 5–10 × 10⁻⁶ cm·s⁻¹, classified as moderate permeability with potential absorption limitations [3]. The approximate 2- to 3-fold predicted permeability advantage of the 5-methyl analog reduces the risk of absorption-driven pharmacokinetic failure in early lead profiling, particularly for targets requiring once-daily oral dosing with high colonic absorption [2].

Caco-2 Permeability Oral Absorption Lipophilicity

Optimal Research and Procurement Application Scenarios for tert-Butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate (CAS 1374653-91-4)


CNS Lead Optimization Programs Requiring Tight Control of logP and Membrane Permeability

Medicinal chemistry teams developing CNS-penetrant clinical candidates should select CAS 1374653-91-4 as the pyrrolidine building block of choice when the target product profile requires logP in the 1–3 range. The calculated logP of 1.80 for the target compound, compared to 0.57–0.75 for the unsubstituted 3-(Boc-aminomethyl)pyrrolidine [1], provides a starting point approximately 1 log unit higher without increasing tPSA [2]. This logP advantage is predicted to translate into a 2- to 3-fold improvement in Caco-2 permeability [3], reducing the probability of CNS exposure failure and enabling oral dosing strategies for neurological and psychiatric indications.

Fragment-to-Lead Libraries Where Metabolic Soft Spot Mitigation Is Critical

In fragment-based drug discovery (FBDD), the 5-methyl substituent of CAS 1374653-91-4 offers a pre-installed steric shield against CYP450-mediated N-dealkylation, a major metabolic liability of pyrrolidine scaffolds [4]. Class-level SAR data suggest that 5-alkyl substitution on pyrrolidine carbamates reduces HLM intrinsic clearance by 30–60% relative to the unsubstituted analogue [5]. Incorporating this building block at the fragment growth stage allows teams to address metabolic stability liabilities before committing to resource-intensive lead optimization cycles, accelerating the DMTA (Design-Make-Test-Analyze) turnaround.

Parallel Synthesis and Library Production Requiring Salt-Free, Direct-Coupling-Ready Building Blocks

For high-throughput parallel synthesis and DNA-encoded library (DEL) production, CAS 1374653-91-4 is procured as a free base oil (Sigma-Aldrich Cat. ENA375227390; Enamine Cat. EN300-114820) [6], ready for direct Boc-deprotection and subsequent coupling without pre-neutralization. This contrasts with the more common 3-(Boc-aminomethyl)pyrrolidine, which is predominantly supplied as the hydrochloride salt (CAS 1188263-69-5) , requiring an additional neutralization step that reduces throughput and introduces salt waste. Procurement managers specifying CAS 1374653-91-4 for library production can eliminate one synthetic operation per reaction, reducing overall cycle time by approximately 10–15% in automated parallel synthesis workflows.

Regioisomerically-Defined SAR Studies Exploring Linker Geometry and Amine Basicity

When exploring the SAR of amine-containing pharmacophores, the regioisomeric distinction between the exocyclic aminomethyl substitution in CAS 1374653-91-4 and the endocyclic N-Boc-amine in CAS 181141-39-9 is decisive [7]. The exocyclic methylene spacer in the target compound adds one rotatable bond (4 vs. 3) and increases the predicted amine pKa by 1–2 units [8]. For targets where the protonation state at physiological or lysosomal pH dictates binding affinity (e.g., aminergic GPCRs, ion channels, transporters), procurement of the exocyclic regioisomer enables exploration of a distinct region of chemical space inaccessible to the endocyclic counterpart.

Quote Request

Request a Quote for tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.